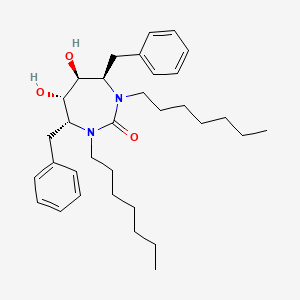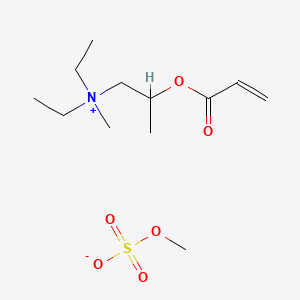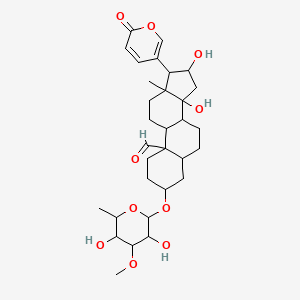
Einecs 255-879-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 255-879-5, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used as a radical initiator in polymerization reactions due to its ability to decompose and generate free radicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product. The general reaction scheme is as follows:
CH3C(OH)(CN)CH3+N2H4→CH3C(N=N)C(CH3)CN+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out in the presence of heat or light. The reaction conditions often include temperatures ranging from 60°C to 80°C. Common solvents used in these reactions include toluene and benzene.
Major Products Formed
The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are free radicals, which then participate in polymerization reactions to form polymers such as polyacrylonitrile and polymethyl methacrylate.
Aplicaciones Científicas De Investigación
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a radical initiator in the synthesis of polymers and copolymers.
Biology: In biological research, it is used to study radical-induced processes and oxidative stress.
Medicine: It is employed in the development of drug delivery systems and in the synthesis of biocompatible materials.
Industry: It is used in the production of plastics, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the homolytic cleavage of the nitrogen-nitrogen bond upon heating or exposure to light. This cleavage generates two free radicals, which can then initiate polymerization reactions. The molecular targets are typically monomers such as acrylonitrile and methyl methacrylate, which undergo polymerization to form high molecular weight polymers.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Azobis(isobutyronitrile): Similar in structure and function, used as a radical initiator.
Benzoyl peroxide: Another radical initiator, commonly used in polymerization reactions.
Potassium persulfate: Used as an initiator in emulsion polymerization.
Uniqueness
2,2’-Azobis(2-methylpropionitrile) is unique due to its high efficiency in generating free radicals and its stability under various reaction conditions. It offers a controlled decomposition rate, making it suitable for a wide range of polymerization processes.
Propiedades
Número CAS |
42548-50-5 |
|---|---|
Fórmula molecular |
C24H34N4S |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
N-[[4-[4-(diethylaminomethyl)benzenecarboximidoyl]phenyl]methyl]-N-ethylethanamine;thiocyanic acid |
InChI |
InChI=1S/C23H33N3.CHNS/c1-5-25(6-2)17-19-9-13-21(14-10-19)23(24)22-15-11-20(12-16-22)18-26(7-3)8-4;2-1-3/h9-16,24H,5-8,17-18H2,1-4H3;3H |
Clave InChI |
RWHYQZFZXHBOGZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)CN(CC)CC.C(#N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




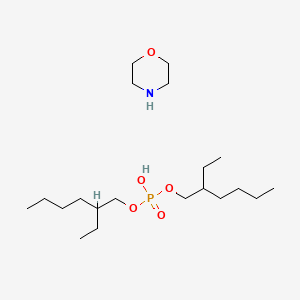


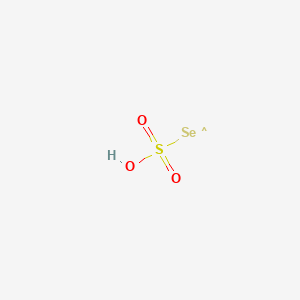
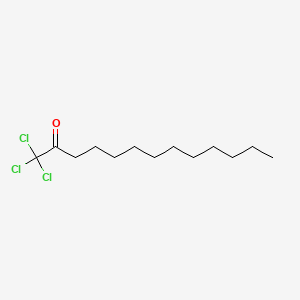

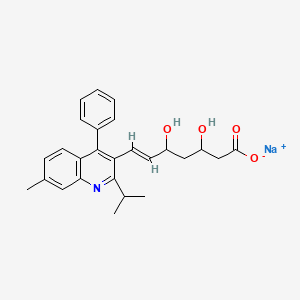
![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)
